molecular formula C12H17N3O3 B3317310 N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide CAS No. 95885-12-4

N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide

Cat. No.: B3317310
CAS No.: 95885-12-4
M. Wt: 251.28 g/mol
InChI Key: BPFGUDVBAKOSJL-UHFFFAOYSA-N
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Description

N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenoxyethyl)-3-(propanoylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-11(16)14-15-12(17)13-8-9-18-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFGUDVBAKOSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)NCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of N 2 Phenoxyethyl Carbamoyl Amino Propanamide

Mechanism of Action Studies

While the specific molecular targets of N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide are not yet fully elucidated in the public domain, research on structurally related compounds provides insights into potential mechanisms. For example, some benzamide (B126) derivatives have been shown to act as antitubulin agents, interfering with microtubule polymerization and thereby inhibiting cell division. Other related compounds, such as propanamide-sulfonamide conjugates, have been investigated as dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory and anti-ulcer activities.

In Vitro Efficacy

In vitro studies are crucial for determining the direct effects of a compound on cells and biomolecules. Research on various amide and benzimidazole (B57391) derivatives has demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, certain novel pentacyclic benzimidazole derivatives have shown potent inhibitory effects at submicromolar concentrations. These studies often involve assays to measure cell viability, proliferation, and the compound's interaction with specific biological targets.

In Vivo Efficacy

Computational and Theoretical Investigations of N 2 Phenoxyethyl Carbamoyl Amino Propanamide

Molecular Docking Simulations for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Given the structural features of N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide, it could potentially interact with a variety of biological targets.

The this compound molecule possesses distinct regions that can participate in various types of interactions within a protein's binding pocket. The phenoxy group provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The ether oxygen can act as a hydrogen bond acceptor. The central urea (B33335) moiety is a classic pharmacophore known for its ability to form strong hydrogen bonds, with the N-H groups acting as donors and the carbonyl oxygen as an acceptor. nih.govnih.gov The terminal propanamide group also contains a hydrogen bond donor (N-H) and acceptor (C=O), as well as a small alkyl chain for hydrophobic interactions.

Based on these features, potential binding sites for this compound would likely be amphipathic in nature, containing both hydrophobic and polar residues. Enzymes such as kinases, proteases, and transferases often have such binding pockets. For instance, many kinase inhibitors feature a urea or amide hinge-binding motif. nih.gov

To illustrate potential interactions, a hypothetical docking study against a putative kinase target is presented in the table below.

Functional Group Potential Interacting Residue (Example) Interaction Type
Phenoxy RingPhenylalanine (Phe)π-π Stacking
Ether OxygenSerine (Ser)Hydrogen Bond (Acceptor)
Urea N-H (central)Aspartate (Asp)Hydrogen Bond (Donor)
Urea C=OLysine (Lys)Hydrogen Bond (Acceptor)
Propanamide N-HGlutamate (Glu)Hydrogen Bond (Donor)
Propanamide C=OBackbone N-HHydrogen Bond (Acceptor)
Propyl ChainLeucine (Leu)Hydrophobic Interaction

A detailed ligand-protein interaction profile would further elucidate the binding mode of this compound. This can be achieved through post-docking analysis, which identifies all interactions between the ligand and the protein. Such a profile for our hypothetical kinase target might reveal that the urea moiety forms a bidentate hydrogen bond with the hinge region of the kinase, a common binding mode for urea-containing inhibitors. nih.gov The phenoxyethyl group could extend into a hydrophobic pocket, while the propanamide tail might interact with solvent-exposed residues at the entrance of the binding site.

The table below summarizes a hypothetical interaction profile.

Interaction Type Number of Interactions Key Residues Involved Predicted Contribution to Binding Affinity
Hydrogen Bonds4Asp145, Lys67, Glu89High
Hydrophobic Interactions2Phe123, Leu45Moderate
π-π Stacking1Phe123Moderate
van der Waals ContactsNumerousVariousModerate

Molecular Dynamics Simulations to Explore Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of their conformational flexibility and stability. nih.gov For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in different environments (e.g., in water or bound to a protein) and the stability of these conformations. dovepress.com

The molecule has several rotatable bonds, particularly in the phenoxyethyl linker and the propanamide tail. MD simulations would likely show that the phenoxyethyl group can adopt multiple orientations, allowing the molecule to adapt to the shape of different binding pockets. The urea group, due to the partial double bond character of the C-N bonds, is expected to be relatively planar, but rotation around the adjacent single bonds would still be possible. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scispace.com These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. researchwithrowan.com

For this compound, a QSAR model could be developed for a series of hypothetical analogues to predict their activity against a specific target. The model would be built using a set of descriptors that quantify various aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties.

The table below presents a hypothetical QSAR study for a series of analogues with varying substituents on the phenoxy ring.

Analogue Substituent (R) LogP (Descriptor) Molar Refractivity (Descriptor) Predicted pIC50
1 (Parent)H2.5706.5
24-Cl3.2757.1
34-OCH32.4736.8
44-NO22.3726.3
53,4-diCl3.9807.8

The hypothetical QSAR equation could be: pIC50 = 0.8 * LogP + 0.05 * Molar Refractivity + 4.0

This equation suggests that increasing lipophilicity (LogP) and size/polarizability (Molar Refractivity) of the substituent on the phenoxy ring could lead to higher predicted activity.

Advanced Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed information about the electronic structure and reactivity of molecules. utq.edu.iqresearchgate.net These methods can be used to calculate properties like molecular orbital energies, charge distributions, and reaction energetics. sciencepublishinggroup.com

DFT calculations could be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. utq.edu.iq

The calculations would also reveal the distribution of electron density across the molecule. The oxygen and nitrogen atoms are expected to be regions of high electron density (nucleophilic sites), while the carbonyl carbons would be electron-deficient (electrophilic sites). This information is crucial for understanding how the molecule might interact with biological targets and for predicting its metabolic fate.

The table below shows hypothetical results from a DFT calculation.

Property Calculated Value Interpretation
HOMO Energy-6.5 eVRelated to the ability to donate electrons
LUMO Energy-1.2 eVRelated to the ability to accept electrons
HOMO-LUMO Gap5.3 eVIndicates moderate chemical reactivity
Dipole Moment4.2 DSuggests the molecule is polar

These theoretical investigations, while based on analogies to similar compounds, provide a valuable framework for understanding the potential chemical and biological properties of this compound. Future experimental and computational studies on this specific molecule are needed to validate these predictions.

Spectroscopic Property Prediction (e.g., IR, Raman, UV-Vis)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, while specific experimental spectra are not widely available in the literature, its spectroscopic characteristics can be predicted through theoretical calculations. These predictions are founded on the fundamental principles of how molecules interact with electromagnetic radiation and are heavily influenced by the molecule's distinct functional groups, including the aromatic phenoxy group, the amide linkages, and the alkyl chain.

Theoretical methods, such as Density Functional Theory (DFT), are commonly employed to calculate the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum.

Infrared (IR) and Raman Spectroscopy Prediction

The predicted IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups. The key predicted vibrational frequencies are detailed below.

Predicted IR Spectral Data

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide/Amine)Stretching3500-3300
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Amide I)Stretching1690-1650
N-H (Amide II)Bending1570-1515
C=C (Aromatic)Stretching1600-1450
C-O (Ether)Stretching1260-1200 (Asymmetric), 1050-1000 (Symmetric)
C-NStretching1200-1020

The N-H stretching vibrations, anticipated in the 3500-3300 cm⁻¹ region, are characteristic of the amide and amino groups and are often observed as broad bands due to hydrogen bonding. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and propanamide moieties are predicted to appear just below this value.

The carbonyl (C=O) stretching of the two amide groups will likely give rise to a strong absorption band (Amide I) in the 1690-1650 cm⁻¹ range. The N-H bending vibration (Amide II band) is expected between 1570 and 1515 cm⁻¹. The presence of the phenoxy group should be identifiable by aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong C-O ether stretching band.

Predicted Raman Spectral Data

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹)
C-H (Aromatic)Stretching3100-3050
C-H (Aliphatic)Stretching3000-2850
C=O (Amide I)Stretching1680-1640
C=C (Aromatic)Ring Breathing/Stretching1600-1580, ~1000
C-O-C (Ether)Stretching1100-1000
C-NStretching1200-1000

In Raman spectroscopy, the aromatic ring vibrations are often prominent. A characteristic "ring breathing" mode for the monosubstituted benzene (B151609) ring is expected around 1000 cm⁻¹. The symmetric vibrations of the molecule, such as the C=C aromatic stretches, are anticipated to produce strong Raman signals. The C=O stretch will also be visible, though its intensity can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the phenoxy chromophore. The amide groups also contribute to the UV absorption but their primary transitions occur at shorter wavelengths.

Predicted UV-Vis Spectral Data

Chromophore Electronic Transition Predicted λmax (nm) Solvent Effects
Phenyl Ringπ → π~220 and ~270Minimal shift with solvent polarity
Carbonyl (Amide)n → π~220Blue shift (hypsochromic) in polar solvents

The benzene ring of the phenoxy group is expected to produce two main absorption bands. The more intense band, resulting from a π → π* transition, is predicted to appear around 220 nm. A second, less intense band, also from a π → π* transition but of a different nature (the B-band), is anticipated around 270 nm. This band often shows fine vibrational structure. The n → π* transition of the amide carbonyl groups is expected to be weak and may be obscured by the more intense phenyl absorptions, likely appearing around 220 nm.

Analytical Methodologies for Research and Development of N 2 Phenoxyethyl Carbamoyl Amino Propanamide

Development of Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are indispensable for separating and quantifying N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide from impurities and other matrix components. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose due to the compound's polarity and thermal lability, while Gas Chromatography (GC) can be employed with appropriate derivatization.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for the analysis of this compound, given its chemical structure which includes both polar and non-polar moieties. The development of a robust HPLC method would involve the optimization of several parameters to achieve adequate resolution, sensitivity, and peak shape.

Key developmental considerations for an RP-HPLC method include the selection of an appropriate stationary phase, typically a C18 or C8 column, and a mobile phase that provides a good separation of the analyte from potential impurities. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. Gradient elution may be necessary to resolve all components in a complex sample matrix. Detection is often performed using a UV detector, leveraging the aromatic phenoxy group which should provide a distinct chromophore. For quantitative analysis, the method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. sphinxsai.comderpharmachemica.comnih.govchitkara.edu.in

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Suggested Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC):

Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and low volatility. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. Derivatization can be achieved by reacting the amide and carbamoyl (B1232498) functional groups with a suitable agent, such as trifluoroacetic acid anhydride. nih.govresearchgate.net

The development of a GC method would focus on optimizing the derivatization reaction conditions (temperature, time, and reagent volume) and the GC parameters. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separating the derivatized analyte. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection, with MS providing higher specificity and structural information.

Table 2: Example GC-MS Method Parameters for Derivatized this compound

Parameter Suggested Conditions
Derivatization Agent Trifluoroacetic acid anhydride
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50-550 m/z |

Advanced Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Identification in In Vitro Studies

Understanding the metabolic fate of this compound is crucial. In vitro studies using liver microsomes, hepatocytes, or other subcellular fractions are commonly employed to predict in vivo metabolism. frontiersin.orgnih.govmdpi.com Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the identification and structural elucidation of metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for metabolite identification. nih.govijpras.comyoutube.com The process involves separating the parent compound and its metabolites by LC, followed by ionization and fragmentation in the mass spectrometer. By comparing the fragmentation patterns of the metabolites to that of the parent compound, structural modifications can be deduced.

Potential metabolic pathways for this compound could include:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or other positions.

O-dealkylation: Cleavage of the ether linkage.

Amide hydrolysis: Cleavage of the propanamide or carbamoyl amide bonds. core.ac.uk

N-dealkylation: Removal of the phenoxyethyl group.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Table 3: Common Biotransformations for this compound Detectable by LC-MS/MS

Metabolic Reaction Mass Shift (Da)
Hydroxylation +16
O-dealkylation -121
Amide Hydrolysis (propanamide) -71
Amide Hydrolysis (carbamoyl) -139

Gas Chromatography-Mass Spectrometry (GC-MS):

While less common for metabolite identification of such compounds, GC-MS can be used, particularly for more volatile metabolites or after derivatization of non-volatile metabolites. The fragmentation patterns obtained from Electron Ionization (EI) in GC-MS can provide valuable structural information for identifying unknown metabolites. nih.govresearchgate.net

Spectroscopic Techniques for Quality Control and Research Sample Analysis

Spectroscopic techniques are essential for the structural confirmation and quality control of this compound. These methods provide information about the compound's molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. europeanpharmaceuticalreview.comresearchgate.netcreative-biostructure.com Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry. Quantitative NMR (qNMR) can also be used for purity assessment and quantification without the need for a specific reference standard of the analyte. researchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amides, C=O stretching of the amide and carbamoyl groups, C-O stretching of the ether linkage, and aromatic C-H and C=C stretching. spectroscopyonline.comresearchgate.net This technique is valuable for confirming the identity of the compound and for detecting impurities that may have different functional groups.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide) 3300-3500
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=O Stretch (Amide) 1630-1680
C=C Stretch (Aromatic) 1450-1600

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of the molecule. The presence of the phenoxy group should result in a characteristic UV absorption spectrum, which can be used for concentration determination using the Beer-Lambert law. This technique is often employed as a detection method in HPLC. labmanager.comjbclinpharm.org

Future Research Directions and Potential Contributions to Chemical Biology

N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide as a Chemical Probe for Novel Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound is well-suited for development into such a tool. The terminal propanamide and the phenoxyethyl group offer sites for chemical modification, such as the attachment of reporter tags like fluorophores or biotin, without drastically altering the core scaffold responsible for potential biological interactions.

The central semicarbazide (B1199961) group is a key feature, as semicarbazide and related urea (B33335) derivatives are known to engage in hydrogen bonding interactions with biological targets like enzymes and receptors. nih.govwisdomlib.org Derivatives of this class have shown a wide array of biological activities, including anticancer and antimicrobial effects, suggesting they interact with crucial cellular pathways. nih.govajchem-b.com As a chemical probe, this compound could be used to:

Identify new protein targets: By functionalizing the molecule with a photoreactive group, it could be used in chemoproteomic experiments to covalently label and subsequently identify its binding partners within a cell lysate.

Visualize cellular processes: A fluorescently tagged version could allow for the imaging of its subcellular localization, providing clues about its mechanism of action and the pathways it may influence.

Modulate enzyme activity: Semicarbazones, which are structurally related, can have their biological effects enhanced through coordination with metal ions, a property that could be explored to probe metalloenzymes. wisdomlib.org

Utility as a Scaffold for Rational Drug Design and Discovery (Pre-Candidate Stage)

A scaffold is a core molecular structure upon which a variety of chemical modifications can be made to develop new drugs. The this compound structure represents a versatile scaffold for the pre-candidate stage of drug discovery. nih.govnih.govmdpi.com The urea moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to form stable hydrogen bonds with protein targets and its synthetic accessibility. nih.govfrontiersin.org

Future drug design efforts could leverage this scaffold in several ways:

Structure-Activity Relationship (SAR) Studies: The phenoxy ring can be substituted with various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to modulate lipophilicity and electronic properties, thereby optimizing binding affinity and selectivity for a target. Similarly, the propanamide portion can be altered to explore interactions with adjacent pockets in a binding site.

Targeting Specific Enzyme Classes: Urea-based scaffolds have been successfully used to design inhibitors for various enzymes, including kinases and soluble epoxide hydrolase. frontiersin.orgmdpi.com The specific arrangement of hydrogen bond donors and acceptors in this compound makes it a promising starting point for designing inhibitors against enzymes that recognize similar motifs.

Improving Pharmacokinetic Properties: Modifications to the scaffold can be used to fine-tune drug-like properties such as solubility, metabolic stability, and cell permeability, which are critical for advancing a compound from a "hit" to a "lead" candidate.

Integration into High-Throughput Screening Libraries for Target Identification

High-Throughput Screening (HTS) is a key process in modern drug discovery where large libraries of chemicals are rapidly tested for activity against a biological target. ctppc.orgnih.gov this compound possesses characteristics that make it and its derivatives suitable for inclusion in HTS libraries.

The suitability of a compound for HTS is often initially assessed by its physicochemical properties, often guided by frameworks like Lipinski's Rule of Five. Based on its chemical structure, the predicted properties of the parent compound are generally within the ranges considered "drug-like," making it a good candidate for screening libraries.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Drug-Likeness Guideline (Lipinski's)
Molecular Weight ~251.28 g/mol ≤ 500
LogP (Octanol-Water Partition Coefficient) ~1.0 - 1.5 ≤ 5
Hydrogen Bond Donors 3 ≤ 5

Note: Values are estimations based on standard chemoinformatic calculations and may vary slightly between different prediction algorithms.

Its synthetic tractability allows for the creation of a focused library of analogues, where specific parts of the molecule are systematically varied. Such a library could be screened against a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes, to identify initial "hits" that can be further optimized. ctppc.orgenamine.netaxxam.com

Advances in Synthetic Biology and Chemoinformatics Applications

Chemoinformatics: Computational tools can accelerate the exploration of this compound's potential. In silico methods like molecular docking and virtual screening can predict how this molecule might bind to the three-dimensional structures of known proteins. By screening its structure against databases of proteins associated with various diseases, researchers can generate hypotheses about its potential biological targets before undertaking extensive laboratory work. This approach helps prioritize resources and focus experimental screening on the most promising avenues.

Synthetic Biology: While the primary synthesis of this compound and its analogues would likely rely on established organic chemistry methods, synthetic biology could play an ancillary role. Engineered microorganisms could be developed to produce key precursors or building blocks, such as modified amino acids or functionalized phenoxyethanols, potentially offering more sustainable or efficient production routes for starting materials. Furthermore, if a biological target is identified, engineered cell lines (e.g., using CRISPR/dCas technology) could be used to study the compound's effect on specific genetic pathways, providing a powerful tool for target validation and mechanism-of-action studies. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Vanillin semicarbazone
Benzophenone semicarbazone
Suramin
Sorafenib
Carmofur
Lenvatinib
Larotrectinib
Sunaciclib

Q & A

Basic: What are the recommended synthetic routes for N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of this compound typically involves multi-step reactions, including:

  • Step 1: Condensation of a primary amine (e.g., 2-phenoxyethylamine) with an isocyanate or isothiocyanate reagent to form a urea or thiourea intermediate.
  • Step 2: Coupling with a propanamide derivative using carbodiimide-based coupling agents (e.g., HATU or DCC) in aprotic solvents like dichloromethane or DMF .
  • Step 3: Purification via column chromatography or recrystallization.

Optimization strategies:

  • Temperature control: Maintain sub-ambient temperatures (0–5°C) during exothermic steps to minimize side reactions .
  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in coupling steps .
  • Catalyst use: Add catalytic DMAP to accelerate amide bond formation .

Advanced: How can researchers resolve contradictions in biological activity data observed for derivatives of this compound across different in vitro assays?

Answer:
Contradictions may arise from:

  • Assay variability: Differences in cell lines, incubation times, or endpoint measurements (e.g., IC50 vs. EC50). Standardize protocols using validated cell models (e.g., HEK293 for receptor studies) .
  • Compound purity: Confirm purity (>95%) via HPLC and LC-MS to exclude confounding effects from impurities .
  • Structural confirmation: Use ¹H/¹³C NMR and X-ray crystallography to verify stereochemistry and regioselectivity, as minor structural changes can drastically alter activity .
  • Dose-response validation: Perform triplicate experiments with internal controls (e.g., known agonists/antagonists) to ensure reproducibility .

Basic: What spectroscopic techniques are critical for characterizing the structural purity of this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks to confirm the presence of the phenoxyethyl group (δ 6.8–7.4 ppm for aromatic protons) and carbamoyl urea moiety (δ 4.1–4.3 ppm for NH protons) .
  • FT-IR: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and urea N-H bends (~1550 cm⁻¹) .
  • HPLC: Assess purity using a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water gradient) .
  • High-resolution mass spectrometry (HR-MS): Confirm molecular ion ([M+H]⁺) with <5 ppm mass error .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound when interacting with enzymatic targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2 or kinase domains) .
  • Kinetic assays: Perform Michaelis-Menten studies to determine inhibition constants (Ki) and mode of inhibition (competitive/non-competitive) .
  • Site-directed mutagenesis: Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for binding .
  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to validate computational predictions .

Basic: How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated stability testing:
    • pH stability: Incubate compound in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Thermal stability: Heat samples to 40–60°C for 1–7 days; assess decomposition products using LC-MS .
  • Light sensitivity: Expose to UV/VIS light (ICH Q1B guidelines) and quantify photodegradants .
  • Humidity testing: Store at 75% relative humidity to evaluate hygroscopicity and hydrolysis .

Advanced: What computational methods are recommended to predict the binding affinity of this compound derivatives to target proteins?

Answer:

  • Molecular dynamics (MD) simulations: Use AMBER or GROMACS to simulate ligand-protein interactions over 100–200 ns trajectories; analyze root-mean-square deviation (RMSD) for stability .
  • Free-energy calculations: Apply MM-PBSA or MM-GBSA to estimate binding free energy (ΔG) .
  • Pharmacophore modeling: Develop 3D pharmacophores (e.g., hydrogen bond acceptors near the urea group) to guide SAR studies .
  • QSAR models: Train machine learning algorithms (e.g., random forest) on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide
Reactant of Route 2
Reactant of Route 2
N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.